N-Lauroylglycine

Catalog No.
S752047
CAS No.
7596-88-5
M.F
C14H27NO3
M. Wt
257.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Lauroylglycine

CAS Number

7596-88-5

Product Name

N-Lauroylglycine

IUPAC Name

2-(dodecanoylamino)acetic acid

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)

InChI Key

JWGGSJFIGIGFSQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCC(=O)O

Synonyms

Lauroylglycine; N-Lauroylglycine; NSC 404235; N-(1-Oxododecyl)glycine

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O

Occurrence and Detection

N-Lauroylglycine has been identified in the single-celled organism Euglena gracilis []. It has also been found in the urine and blood of individuals with certain fatty acid oxidation disorders []. These disorders affect the body's ability to break down fatty acids for energy, leading to elevated levels of metabolites like N-lauroylglycine.

Research Applications

N-Lauroylglycine is primarily studied in the context of fatty acid metabolism and fatty acid oxidation disorders. Researchers are interested in understanding the role N-lauroylglycine plays in these processes and how its levels might be used as biomarkers for diagnosing or monitoring these conditions.

Here are some specific examples of research applications:

  • Understanding the mechanisms of fatty acid oxidation: Researchers can use N-lauroylglycine and other metabolites to study the pathways involved in fatty acid breakdown and identify potential targets for therapeutic interventions in fatty acid oxidation disorders [].
  • Developing diagnostic tools for fatty acid oxidation disorders: By analyzing the levels of N-lauroylglycine and other metabolites in blood or urine, researchers may be able to develop non-invasive tests for diagnosing these disorders [].
  • Monitoring treatment efficacy: Measuring changes in N-lauroylglycine levels after treatment for a fatty acid oxidation disorder can help doctors assess the effectiveness of the therapy [].

N-Lauroylglycine is an amino acid derivative characterized by the chemical formula C₁₄H₂₇NO₃. It is a member of the N-acyl amino acids, formed from the acylation of glycine with lauric acid. This compound exhibits amphiphilic properties, making it suitable for various applications in pharmaceuticals, cosmetics, and as a surfactant. Its structure features a lauric acid chain attached to the amino acid glycine, which contributes to its unique properties and functionalities in biological systems and industrial applications .

The mechanism of action of N-LG depends on the specific research context. Here are two potential areas of interest:

  • Model system for skin conditions: Due to its amphiphilic nature, N-LG can mimic the properties of certain skin lipids. Researchers have used it as a model compound to study skin barrier function and the interaction of detergents with skin [].
  • Antimicrobial activity: Some studies suggest N-LG might possess antimicrobial properties. The mechanism for this activity is not fully understood, but it could be related to its ability to disrupt microbial membranes [].

  • Amidation: The formation of N-lauroylglycine typically involves the reaction of lauric acid with glycine, catalyzed by enzymes such as glycine N-acyltransferase. This reaction can be represented as:
    Acyl CoA+GlycineN Lauroylglycine+CoA\text{Acyl CoA}+\text{Glycine}\rightleftharpoons \text{N Lauroylglycine}+\text{CoA}
  • Hydrolysis: In aqueous environments, N-lauroylglycine can hydrolyze back into its constituent components (glycine and lauric acid), especially under acidic or basic conditions.
  • Esterification: It can also react with alcohols to form esters, which are useful in various applications including drug delivery systems .

N-Lauroylglycine exhibits notable biological activities:

  • Antimicrobial Properties: It has demonstrated effectiveness against a range of bacteria and fungi, making it a potential candidate for use in antimicrobial formulations.
  • Surfactant Activity: As an amphoteric surfactant, it can reduce surface tension in solutions, enhancing the solubility and bioavailability of other compounds.
  • Skin Conditioning Agent: In cosmetic formulations, N-lauroylglycine serves as a skin conditioning agent due to its moisturizing properties .

The synthesis of N-lauroylglycine can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing engineered lipases or other enzymes allows for the selective acylation of glycine with lauric acid in aqueous media. This method is considered environmentally friendly and efficient .
  • Chemical Synthesis: Traditional chemical methods involve direct acylation of glycine using lauric acid in the presence of activating agents or catalysts.
  • Solid-State Synthesis: Recent advancements have introduced solid-state synthesis techniques that improve yield and purity by controlling reaction conditions more precisely .

N-Lauroylglycine finds applications across multiple fields:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its surfactant properties and ability to enhance drug solubility.
  • Cosmetics: Incorporated into skin care products for its moisturizing and conditioning effects.
  • Food Industry: Acts as a food additive and emulsifier, improving texture and stability of food products .

Studies on N-lauroylglycine have highlighted its interactions with various biological systems:

  • Protein Binding: Research indicates that it may interact with proteins, altering their structure and function, which is critical in drug design.
  • Micellization Behavior: Its ability to form micelles enhances the delivery of hydrophobic drugs, making it valuable in pharmaceutical formulations .

N-Lauroylglycine shares similarities with several other compounds. Here is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
N-CocoylglycineC₁₂H₂₅NO₃Derived from coconut oil; similar surfactant properties.
N-MyristoylglycineC₁₄H₂₉NO₃Shorter fatty acid chain; used mainly in cosmetics.
Sodium Lauryl SulfateC₁₂H₂₅NaO₄SAnionic surfactant; more aggressive cleaning action.
Glyceryl MonolaurateC₁₂H₂₄O₃Emulsifier; less polar than N-lauroylglycine.

N-Lauroylglycine's unique combination of amino acid properties and fatty acid characteristics allows it to function effectively as both a surfactant and a biological agent, distinguishing it from other similar compounds .

Lipase-Catalyzed Amidation Mechanisms in Aqueous Media

Lipases, particularly engineered variants, enable efficient amidation in aqueous environments through a two-step process: glycerol-mediated fatty acid activation and aminolysis. In this mechanism, lauric acid (C12:0) is first esterified to glycerol via lipase catalysis, forming an acyl-glycerol intermediate. Subsequent aminolysis with glycine replaces the glycerol moiety, yielding N-lauroylglycine.

Key features of this pathway include:

  • Aqueous compatibility: Unlike traditional organic solvent systems, glycerol activation stabilizes fatty acids in water, enabling enzymatic activity without toxic solvents.
  • Catalytic efficiency: Engineered lipases, such as proRML mutants, achieve yields exceeding 80% under optimized conditions (e.g., 40°C, pH 7.5).

Mechanistic Steps

  • Esterification: Lauric acid reacts with glycerol, forming monoacylglycerol intermediates.
  • Aminolysis: Glycine displaces glycerol via nucleophilic attack, releasing N-lauroylglycine and regenerating glycerol.

Engineering Microbial Lipases for Enhanced Aminolysis Activity

Protein engineering has significantly improved lipase performance in N-acyl glycine synthesis. The proRML lipase (Rhizomucor miehei lipase) variant (D156S/L258K/L267N/S83D/L58K/R86K/W88V) demonstrates a 465-fold increase in catalytic efficiency compared to wild-type enzymes.

Structural Modifications and Outcomes

Mutation SiteStructural ImpactFunctional Outcome
D156SReduces steric hindrance at active siteEnhanced substrate binding
L258KIntroduces positive charge near catalytic triadImproved aminolysis polarity
W88VStabilizes hydrophobic pocketHigher affinity for long-chain fatty acids

These mutations expand substrate scope to medium–long-chain fatty acids (C8–C18), with optimal activity at 40–55°C.

Glycerol-Mediated Fatty Acid Activation Strategies

Glycerol serves as a co-substrate to activate hydrophobic fatty acids in aqueous media, circumventing the need for organic solvents. This strategy leverages:

  • Esterification equilibrium: Glycerol reacts with lauric acid to form monoacylglycerols, shifting the equilibrium toward activated intermediates.
  • Substrate solubilization: Glycerol increases the apparent solubility of fatty acids, enhancing lipase accessibility.

Advantages Over Traditional Methods

ParameterGlycerol-Mediated SystemOrganic Solvent System
Solvent ToxicityLow (aqueous)High (e.g., tert-amyl alcohol)
Enzyme StabilityHigh (proRML retains activity >24 h)Moderate (thermal denaturation risks)
Byproduct FormationMinimal (<5%)Higher (e.g., diacylated compounds)

Comparative Analysis of Prokaryotic vs. Eukaryotic Enzyme Systems

Prokaryotic and eukaryotic enzymes exhibit distinct catalytic profiles for N-acyl glycine synthesis.

Prokaryotic Systems (e.g., E. coli, Burkholderia)

  • Substrate specificity: Prefer short–medium-chain fatty acids (C8–C12).
  • Thermal stability: Thermophilic enzymes (e.g., Thermomyces lanuginosus lipase) operate at 60–70°C, reducing reaction times.
  • Enzyme cost: Lower production costs due to microbial fermentation.

Eukaryotic Systems (e.g., Candida antarctica, Rhizomucor miehei)

  • Substrate versatility: Accept long-chain fatty acids (C12–C18) with engineered variants.
  • Regioselectivity: High N-acylation specificity (e.g., Novozym 435 yields >89% N-acyl products).
  • Industrial scalability: Immobilized lipases (e.g., Novozym 435) enable repeated use in continuous processes.

Comparison Summary

FeatureProkaryotic EnzymesEukaryotic Enzymes
Optimal Temperature60–70°C40–55°C
Fatty Acid PreferenceC8–C12C12–C18
Industrial UseLimitedWidespread (e.g., Novozym 435)
Cost EfficiencyModerateHigh

Natural Deep Eutectic Solvents have gained prominence as environmentally friendly alternatives to conventional organic solvents in the synthesis of N-acyl amino acids including N-Lauroylglycine [5] [6] [7]. These solvents, composed of naturally occurring compounds, offer unique advantages including biodegradability, low toxicity, and negligible volatility [8] [7] [9].

Temperature Optimization Parameters

Research demonstrates that temperature optimization is critical for maximizing NADES efficiency in biocatalytic processes [10] [11] [12]. Studies indicate that NADES systems maintain stability at temperatures exceeding 200°C, providing substantial operational flexibility [11]. Temperature effects on NADES properties show significant impacts on density, viscosity, and conductivity, with optimal extraction temperatures typically ranging from 65°C to 80°C [12] [13].

Temperature (°C)Viscosity Reduction (%)Extraction Efficiency (%)Stability Duration (hours)
401545>168
653578>120
805585>72
1007582>48

Solvent Composition Optimization

The optimization of NADES composition involves systematic evaluation of hydrogen bond donor to hydrogen bond acceptor ratios [14] [9]. Choline chloride-based NADES systems demonstrate superior performance for amino acid synthesis applications, with optimal molar ratios typically ranging from 1:2 to 1:3 [15] [14]. The addition of water content significantly affects physicochemical properties, with optimal water molar ratios leading to reduced viscosities while maintaining extraction efficiency [13].

Process Parameter Integration

Multi-response optimization studies suggest that optimal NADES extraction parameters include temperatures of 65°C, extraction times of 180 minutes, and liquid-to-solid ratios of 28 grams NADES per gram dry weight [12]. The relative energy difference parameter serves as a quantitative index for selecting phase-forming solvents in NADES-based two-phase systems, avoiding time-consuming experimental optimization [14].

Metal Chloride Hydrate Additives in Solvent Systems

Metal chloride hydrates play crucial roles as Lewis acid catalysts and cofactors in green synthesis processes for N-acyl amino acid production [16] [17]. These additives enhance catalytic activity while maintaining environmental compatibility when properly integrated into sustainable solvent systems [18] [19].

Zinc Chloride Hydrate Systems

Zinc chloride represents the most extensively studied metal chloride additive for aminoacylase-catalyzed synthesis of N-acyl amino acids [19]. Research demonstrates that zinc chloride concentrations of 50 micrometers to 500 micrometers provide optimal enzyme activation for N-Lauroylglycine synthesis [4] [19]. The metal ion coordination involves histidine and glutamic acid residues in the enzyme active site, facilitating substrate binding and catalytic turnover [4].

Metal ChlorideOptimal Concentration (μM)Specific Activity (U/mg)Substrate SpecificitypH Stability Range
Zinc Chloride50-500184.4Broad7.0-12.0
Cobalt Chloride50-100238.9Enhanced C16-C188.0-11.0
Manganese Chloride50-10063.9Moderate7.5-10.5

Cobalt and Manganese Systems

Cobalt chloride systems demonstrate enhanced activity toward longer-chain fatty acid substrates, with specific activities reaching 238.9 units per milligram for N-lauroyl-L-alanine hydrolysis [19]. Manganese chloride provides moderate catalytic enhancement while offering broader pH tolerance, making it suitable for specific process conditions requiring neutral to slightly alkaline environments [19].

Solvent System Integration

The integration of metal chloride hydrates into NADES systems requires careful consideration of solubility and stability parameters [16] [20]. Studies demonstrate that metal chloride solubility in aprotic solvents can be significantly enhanced through the use of calcium chloride or sodium chloride co-solvents, achieving concentrations of 1.5 molar for lead and 0.9 molar for silver [16]. These principles apply to optimizing zinc chloride solubility in NADES systems for enzymatic synthesis applications.

Waste Minimization Through Closed-Loop Process Design

Closed-loop process design represents a fundamental strategy for minimizing waste generation in N-acyl amino acid production [21] [22] [23]. These approaches emphasize resource recovery, solvent recycling, and process intensification to achieve sustainable manufacturing objectives [23] [24].

Solvent Recovery and Recycling

Advanced solvent recovery systems enable near-complete recycling of NADES components, reducing fresh solvent requirements by up to 95% [9]. The implementation of membrane separation technologies facilitates selective recovery of NADES components while maintaining product purity [24]. Research demonstrates that biosolvent recycling remains feasible without losing catalytic activity over multiple process cycles [25].

Process Intensification Technologies

Process intensification strategies incorporate multiple unit operations into single integrated systems, reducing equipment requirements and waste generation [24]. Spinning disc reactors, microreactors, and oscillatory flow reactors provide enhanced mass transfer while minimizing reaction volumes [24]. Combined reactor-separator systems, including membrane reactors and reactive distillation, enable simultaneous synthesis and purification [24].

Technology TypeVolume Reduction (%)Energy Savings (%)Waste Reduction (%)Capital Cost Impact (%)
Microreactors85-9540-6070-85-20 to -40
Membrane Reactors60-8030-5050-70-10 to -30
Reactive Distillation70-8550-7060-80-15 to -35

Circular Economy Principles

The implementation of circular economy principles involves designing processes that maximize resource utilization while minimizing waste generation [23] [26]. Just-in-Time inventory systems reduce excess material handling and storage requirements [23]. The integration of recycling, repurposing, and remanufacturing strategies transforms waste streams into valuable secondary products [23].

Atom Economy Optimization

Atom economy optimization focuses on maximizing the incorporation of reactant atoms into final products [27]. Strategies include the use of addition reactions and rearrangements over substitution reactions, selection of highly selective catalysts, and optimization of reaction conditions to minimize side reactions [27]. The implementation of atom economy principles can reduce waste generation by 60-80% compared to traditional synthesis approaches [27].

Life Cycle Assessment of Biocatalytic vs. Traditional Methods

Comprehensive life cycle assessments reveal significant environmental advantages of biocatalytic approaches over traditional chemical synthesis methods for N-acyl amino acid production [28] [29] [30]. These assessments encompass resource consumption, energy requirements, waste generation, and environmental impact across all process stages [28] [29].

Environmental Impact Comparison

Biocatalytic synthesis demonstrates superior environmental performance across multiple impact categories [28] [29]. Global warming potential assessments show biocatalytic routes generate 3,055.6 kilograms carbon dioxide equivalent compared to 56,454.0 kilograms for chemical synthesis, representing an 18-fold reduction [28]. Similar improvements occur across human toxicity, ecotoxicity, and resource depletion categories [29].

Impact CategoryBiocatalytic RouteTraditional RouteImprovement Factor
Global Warming Potential (kg CO2 eq)3,055.656,454.018.5x
Human Toxicity (CTUh)0.0450.83218.5x
Ecotoxicity (CTUe)1,24523,89019.2x
Resource Depletion (USD2013)1252,34018.7x

Process Economics Analysis

Economic assessments indicate that biocatalytic processes require initial capital investments but provide long-term cost advantages through reduced raw material consumption and waste treatment requirements [30]. Productivity requirements for commodity chemicals range from 2,000 to 10,000 kilograms product per kilogram immobilized enzyme, while pharmaceutical applications require only 50 to 100 kilograms product per kilogram enzyme [30].

Catalyst Production Costs

The cost contribution of biocatalysts varies significantly based on fermentation yield, expression levels, and production scale [30]. Fermentation yields in terms of final cell concentration and enzyme expression levels represent crucial factors for reducing total biocatalyst costs [30]. Production scale optimization can reduce biocatalyst costs by several orders of magnitude compared to laboratory-scale operations [30].

Energy Consumption Analysis

Energy consumption assessments demonstrate that biocatalytic processes operate under milder conditions, typically requiring 40-60% less energy than traditional chemical synthesis [29] [31]. The elimination of high-temperature, high-pressure reaction conditions reduces overall process energy requirements while maintaining comparable or superior product yields [31]. Heat integration and process optimization can further reduce energy consumption by 20-40% [31].

Physical Description

Solid

XLogP3

4.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

7596-88-5

Wikipedia

N-lauroylglycine

Dates

Modify: 2023-08-15

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